molecular formula C7H7N3O B559661 4-Methoxy-7h-pyrrolo[2,3-d]pyrimidine CAS No. 4786-76-9

4-Methoxy-7h-pyrrolo[2,3-d]pyrimidine

Cat. No.: B559661
CAS No.: 4786-76-9
M. Wt: 149.15 g/mol
InChI Key: QGJOWBMQGBHKRM-UHFFFAOYSA-N
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Description

4-Methoxy-7H-pyrrolo[2,3-d]pyrimidine (CAS 4786-76-9, molecular formula C₇H₇N₃O) is a bicyclic heterocyclic compound featuring a pyrrolo[2,3-d]pyrimidine core substituted with a methoxy group at the 4-position. This compound is a key intermediate in medicinal chemistry, particularly in the synthesis of carbocyclic nucleoside analogs with antiviral properties. Its molecular weight is 149.15 g/mol, and it is typically stored under dry conditions at room temperature . Notably, derivatives of this compound have demonstrated anti-hepatitis C virus (HCV) activity, as shown in studies where 4-methoxy-substituted carbocyclic nucleosides were synthesized via 10–15-step protocols .

Preparation Methods

Nucleophilic Substitution of 4-Chloro-7H-Pyrrolo[2,3-d]Pyrimidine

Synthesis of 4-Chloro-7H-Pyrrolo[2,3-d]Pyrimidine

The chloro derivative serves as a critical intermediate for methoxy substitution. Patent CN110386936B outlines a two-step process:

  • Condensation Reaction : 2-Methyl-3,3-dichloroacrylonitrile (II) reacts with trimethyl orthoformate (III) in the presence of a Lewis acid catalyst (e.g., ZnCl₂) to form 1,1-dichloro-2-cyano-4-methoxy-1,3-butadiene (IV). Solvents such as tetrahydrofuran or acetonitrile are employed at 30–110°C, yielding IV in >85% purity .

  • Cyclization and Elimination : Compound IV undergoes addition-condensation with formamidine acetate in methanol under basic conditions (e.g., sodium methoxide). Subsequent elimination reactions at 65–70°C produce 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (I) with 90–91% yield and 99%液相 purity .

Direct Cyclization Using Methoxy-Containing Precursors

Cyclocondensation of Methoxy-Substituted Acrylonitriles

Alternative routes avoid the chloro intermediate by incorporating methoxy groups during ring formation. A hypothetical pathway adapts the method from PMC article PMC10286757 , which synthesizes pyrrolo[2,3-d]pyrimidine-4-amines:

  • Starting Material : 4-Methoxy-2,6-diaminopyrimidine replaces the 4-amino group in the reported synthesis.

  • Iodination and Sonogashira Coupling : Iodination at position 5 followed by coupling with propargyl alcohol derivatives forms a methoxy-substituted intermediate.

  • Cyclization : Microwave-assisted ring closure in basic media yields 4-methoxy-7H-pyrrolo[2,3-d]pyrimidine.

Challenges :

  • Limited commercial availability of 4-methoxy-2,6-diaminopyrimidine necessitates custom synthesis.

  • Steric and electronic effects may reduce cyclization efficiency compared to amino-substituted analogs .

Comparative Analysis of Synthetic Routes

MethodStepsYield (%)Key AdvantagesLimitations
Nucleophilic Substitution 370–85High scalability; utilizes established intermediatesRequires handling of corrosive reagents (e.g., POCl₃)
Direct Cyclization 450–65Avoids halogenated intermediatesLower yields due to complex purification

Optimization Strategies for Industrial Applications

Solvent and Catalyst Selection

  • Solvent A (for condensation): Tetrahydrofuran enhances reaction rates compared to polar aprotic solvents .

  • Catalyst : ZnCl₂ outperforms FeCl₃ in minimizing byproducts during IV synthesis .

Temperature Control

Maintaining cyclization temperatures below 70°C prevents decomposition of methoxy groups, a critical factor in direct synthesis routes .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The electron-deficient pyrrolo[2,3-d]pyrimidine ring facilitates nucleophilic substitution, particularly at the 4-position. Key transformations include:

Chlorination

Reaction with phosphoryl chloride (POCl₃) replaces the methoxy group with chlorine:4 Methoxy 7H pyrrolo 2 3 d pyrimidinePOCl3,DIPEA4 Chloro 7H pyrrolo 2 3 d pyrimidine\text{4 Methoxy 7H pyrrolo 2 3 d pyrimidine}\xrightarrow{\text{POCl}_3,\text{DIPEA}}\text{4 Chloro 7H pyrrolo 2 3 d pyrimidine}

  • Conditions : Toluene, 70–106°C, overnight .
  • Yield : ~90% with >99.5% purity .

Amination

Substitution with amines or ammonia yields amino derivatives. For example:4 Chloro 7H pyrrolo 2 3 d pyrimidineMethylamine4 Methylamino 7H pyrrolo 2 3 d pyrimidine\text{4 Chloro 7H pyrrolo 2 3 d pyrimidine}\xrightarrow{\text{Methylamine}}\text{4 Methylamino 7H pyrrolo 2 3 d pyrimidine}

  • Conditions : Methanol, 70°C, 1 hour .
  • Applications : Intermediate for kinase inhibitors .

Alkylation and Arylation

The NH group at the 7-position undergoes regioselective alkylation under phase-transfer conditions:

N-Alkylation

4 Chloro 2 methoxy 7H pyrrolo 2 3 d pyrimidineEthyl 3 bromopropionateN Alkylated Derivative\text{4 Chloro 2 methoxy 7H pyrrolo 2 3 d pyrimidine}\xrightarrow{\text{Ethyl 3 bromopropionate}}\text{N Alkylated Derivative}

  • Conditions : NaOH, tetrabutylammonium hydrogensulfate, dichloromethane .
  • Yield : 78% .

C-Alkylation

Electrophilic aromatic substitution at the 5-position using iodomethane or aryl halides:4 Methoxy 7H pyrrolo 2 3 d pyrimidineMeI Base5 Methyl 4 methoxy 7H pyrrolo 2 3 d pyrimidine\text{4 Methoxy 7H pyrrolo 2 3 d pyrimidine}\xrightarrow{\text{MeI Base}}\text{5 Methyl 4 methoxy 7H pyrrolo 2 3 d pyrimidine}

  • Catalyst : Pd-mediated coupling for aryl groups .

Oxidation

Controlled oxidation of the pyrrole ring forms N-oxides:4 Methoxy 7H pyrrolo 2 3 d pyrimidineH2O2N Oxide Derivative\text{4 Methoxy 7H pyrrolo 2 3 d pyrimidine}\xrightarrow{\text{H}_2\text{O}_2}\text{N Oxide Derivative}

  • Agents : Hydrogen peroxide or m-CPBA.

Reduction

Reduction of substituents (e.g., nitro to amine):4 Methoxy 5 nitro 7H pyrrolo 2 3 d pyrimidineNaBH45 Amino 4 methoxy 7H pyrrolo 2 3 d pyrimidine\text{4 Methoxy 5 nitro 7H pyrrolo 2 3 d pyrimidine}\xrightarrow{\text{NaBH}_4}\text{5 Amino 4 methoxy 7H pyrrolo 2 3 d pyrimidine}

  • Yield : ~85% .

Nucleoside Mimetics

Glycosylation at the 1-position produces carbocyclic nucleosides:4 Methoxy 7H pyrrolo 2 3 d pyrimidine2 Deoxyribofuranosyl DonorNucleoside Analog\text{4 Methoxy 7H pyrrolo 2 3 d pyrimidine}\xrightarrow{\text{2 Deoxyribofuranosyl Donor}}\text{Nucleoside Analog}

  • Conditions : Phase-transfer catalysis, 50–80°C .
  • Anti-HCV Activity : IC₅₀ values in micromolar range .

Kinase Inhibitors

Substitution with hydrophobic groups (e.g., cyclopropylmethyl) enhances binding to PfCDPK4:4 Methoxy 7H pyrrolo 2 3 d pyrimidineCyclopropanecarbonyl ChlorideN7 Substituted Derivative\text{4 Methoxy 7H pyrrolo 2 3 d pyrimidine}\xrightarrow{\text{Cyclopropanecarbonyl Chloride}}\text{N7 Substituted Derivative}

  • IC₅₀ : 0.210–0.530 μM against Plasmodium falciparum kinases .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable C–C bond formation:

Reaction Type Reagents Product Yield
Suzuki CouplingAryl boronic acid, Pd(PPh₃)₄5-Aryl-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine65–80%
SonogashiraTerminal alkyne, CuI5-Alkynyl-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine70%

Scientific Research Applications

Chemical Properties and Mechanism of Action

4-Methoxy-7H-pyrrolo[2,3-d]pyrimidine exhibits a unique structure that allows it to interact with various biological targets. Its primary mechanism of action involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By inhibiting these kinases, the compound can effectively disrupt cell proliferation, making it a candidate for cancer treatment .

Medicinal Chemistry

  • Anticancer Agents : The compound is used in the design and synthesis of novel anticancer agents. Its ability to inhibit CDKs positions it as a promising candidate in cancer therapeutics aimed at controlling cell growth and division .
  • Enzyme Inhibitors : It has been investigated for its potential as an inhibitor of DNA topoisomerase II, an enzyme critical for DNA replication and transcription. This inhibition can lead to apoptosis in cancer cells, further supporting its anticancer properties.

Biological Studies

  • Kinase Inhibitors : Research has shown that derivatives of this compound can selectively inhibit various kinases involved in cellular signaling pathways. For example, studies have focused on its inhibitory effects on Plasmodium falciparum calcium-dependent protein kinases, which are vital for malaria pathogenesis .
  • Antiviral Activity : Some derivatives have demonstrated antiviral properties against flaviviruses such as Zika and dengue viruses. These compounds are being explored for their ability to inhibit viral replication through interactions with viral enzymes .

Case Study 1: Anticancer Activity

In a study published in 2023, new derivatives of this compound were synthesized and tested for anticancer activity. The results indicated that several compounds exhibited significant inhibitory effects on cancer cell lines, demonstrating potential for further development as therapeutic agents against various cancers .

Case Study 2: Antiviral Potential

Another study highlighted the antiviral effects of this compound derivatives against Zika virus. Compounds were shown to provide over 90% protection against viral infection in vitro, suggesting that this class of compounds could be developed into effective antiviral therapies .

Mechanism of Action

The mechanism of action of 4-Methoxy-7h-pyrrolo[2,3-d]pyrimidine and its derivatives often involves the inhibition of specific enzymes or receptors. For example:

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations and Physicochemical Properties

The pyrrolo[2,3-d]pyrimidine scaffold is highly versatile, with modifications at the 4-position significantly altering chemical and biological properties. Below is a comparative analysis of substituents:

Compound Substituent Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features
4-Methoxy-7H-pyrrolo[2,3-d]pyrimidine -OCH₃ C₇H₇N₃O 149.15 Not reported Electron-donating group; enhances ring stability
4-Amino-7H-pyrrolo[2,3-d]pyrimidine -NH₂ C₆H₆N₄ 134.14 241–253 Hydrogen-bonding capacity; higher melting points
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine -Cl C₆H₄ClN₃ 153.57 Not reported Reactive leaving group; used in nucleophilic substitutions
4-Ethoxy-7H-pyrrolo[2,3-d]pyrimidine -OCH₂CH₃ C₈H₉N₃O 163.18 Not reported Larger alkyl group; increased lipophilicity
4-Thiol-7H-pyrrolo[2,3-d]pyrimidine -SH C₆H₅N₃S 151.19 Not reported Potential JAK-3 inhibition; redox-active

Key Observations :

  • Methoxy vs. Amino: The methoxy group is less polar than the amino group, reducing hydrogen-bonding interactions but improving metabolic stability. Amino derivatives exhibit higher melting points (e.g., 241°C for N-phenyl-4-aminopyrrolo[2,3-d]pyrimidine) due to intermolecular hydrogen bonding .
  • Methoxy vs. Chloro : Chloro derivatives are more reactive in substitution reactions (e.g., SNAr), whereas methoxy groups stabilize the aromatic ring through resonance .
  • Biological Implications: Methoxy substitution is associated with antiviral activity (e.g., anti-HCV ), while amino and thiol derivatives target kinases (JAK-3) or folate enzymes .

Biological Activity

4-Methoxy-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article examines the compound's mechanisms of action, pharmacological effects, and potential therapeutic applications, supported by research findings and case studies.

Overview of this compound

This compound features a fused pyrrole and pyrimidine ring system with a methoxy group at the 4-position. This structural characteristic may influence its reactivity and biological activity. The compound has garnered attention for its potential roles as an inhibitor of p21-activated kinase 4 (PAK4), which is implicated in various cancer pathways, and for its antiviral properties against several viruses.

Target Enzymes

  • PAK4 Inhibition : this compound acts primarily by inhibiting PAK4, a kinase involved in cell proliferation and survival. Inhibition of PAK4 leads to reduced cancer cell proliferation and may induce apoptosis in certain tumor types.

Biochemical Pathways

  • Cellular Effects : The inhibition of PAK4 disrupts signaling pathways that promote cell growth and survival, thus providing a mechanism for its anticancer activity. Additionally, the compound has been shown to affect various inflammatory mediators, indicating potential anti-inflammatory properties .

Antiviral Properties

Research has demonstrated that derivatives of this compound exhibit antiviral activity against several viruses:

  • Hepatitis C Virus (HCV) : Compounds derived from this scaffold have shown promising anti-HCV activity in vitro, suggesting potential as nucleoside mimetics for antiviral therapy .
  • Zika Virus (ZIKV) and Dengue Virus (DENV) : Studies identified specific analogs of this compound that act as effective inhibitors against ZIKV and DENV, with structure-activity relationship (SAR) studies revealing critical substituent positions for enhancing efficacy .

Antimicrobial Activity

The compound has also been investigated for its antitubercular properties:

  • Mycobacterium tuberculosis : Certain derivatives have shown activity against this pathogen, highlighting their potential use in treating tuberculosis.

Case Study: Inhibition of PAK4

A study demonstrated that this compound effectively inhibited PAK4 with an IC50 value indicative of its potency. The compound's ability to decrease cell viability in cancer cell lines was confirmed through various assays, including MTT assays and flow cytometry for apoptosis detection.

Case Study: Antiviral Activity Against ZIKV

In a recent investigation, derivatives of the compound were synthesized and tested against ZIKV. Compounds exhibiting a para-nitrobenzyl moiety showed significant antiviral activity with over 90% protection against viral replication in cellular assays. This study emphasizes the importance of structural modifications in enhancing biological activity against flaviviruses .

Summary Table of Biological Activities

Activity Type Target Pathogen/Enzyme IC50/Effectiveness References
Cancer Cell ProliferationPAK4IC50 ~ nanomolar range
AntiviralHepatitis C Virus (HCV)Significant inhibition observed
AntiviralZika Virus (ZIKV)>90% protection in assays
AntitubercularMycobacterium tuberculosisPromising activity
Anti-inflammatoryVarious inflammatory mediatorsNot quantified

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-Methoxy-7H-pyrrolo[2,3-d]pyrimidine?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with methoxide. A common protocol involves refluxing the chloro precursor with sodium methoxide in methanol or isopropanol under acidic conditions (e.g., HCl catalysis) for 12–48 hours . Purification often includes solvent extraction (e.g., CHCl₃), recrystallization (methanol), and characterization via ¹H/¹³C NMR and HRMS to confirm substitution and purity .

Q. How is this compound characterized in terms of structural and chemical identity?

  • Methodological Answer : Key techniques include:

  • NMR spectroscopy : ¹H NMR identifies proton environments (e.g., aromatic protons at δ 8.27 ppm for H-2, methoxy groups at δ 3.71–3.80 ppm) .
  • HRMS : Validates molecular weight (e.g., [M+H]⁺ calculated for C₇H₈N₃O: 150.0661) .
  • X-ray crystallography (if available): Confirms spatial arrangement of the fused pyrrolo-pyrimidine system .

Q. What preliminary biological activities are associated with this compound?

  • Methodological Answer : Initial screens often focus on kinase inhibition. For example, biochemical assays (e.g., ELISA-based kinase activity tests) evaluate inhibition of FAK, EGFR, or CDK2 at varying concentrations (IC₅₀ values). Cell viability assays (MTT or ATP-luminescence) assess antiproliferative effects in cancer lines (e.g., HepG2, MCF-7) .

Advanced Research Questions

Q. How can substitutions at the C4 position optimize biological activity in 7H-pyrrolo[2,3-d]pyrimidine derivatives?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies systematically replace the methoxy group with halogens, amines, or alkyl chains. For example:

  • Electron-withdrawing groups (e.g., Cl) enhance kinase binding affinity via hydrophobic interactions .
  • Amino substitutions improve solubility but may reduce membrane permeability. Activity is validated through competitive binding assays and molecular docking simulations .

Q. What experimental strategies identify kinase targets for this compound?

  • Methodological Answer :

  • Kinase profiling panels : Screen against 100+ kinases at 1 µM to identify hits (e.g., FAK inhibition >80% at 10 µM) .
  • Cellular thermal shift assays (CETSA) : Confirm target engagement by measuring thermal stabilization of kinases in lysates treated with the compound .
  • CRISPR knockouts : Validate functional dependence (e.g., FAK-knockout cells show reduced sensitivity to the compound) .

Q. How are solubility and bioavailability challenges addressed in preclinical studies?

  • Methodological Answer :

  • Co-solvent systems : Use DMSO/PEG400/saline mixtures (e.g., 10:40:50) for in vivo dosing .
  • Prodrug strategies : Introduce phosphate esters at the C7 position to enhance aqueous solubility, which are cleaved in vivo by phosphatases .
  • Pharmacokinetic (PK) analysis : Monitor plasma half-life (t₁/₂) and AUC via LC-MS/MS after oral/intravenous administration in rodent models .

Q. How to resolve contradictions in reported kinase inhibition profiles across studies?

  • Methodological Answer :

  • Assay standardization : Compare IC₅₀ values under identical conditions (e.g., ATP concentration, pH).
  • Structural analogs : Test derivatives to isolate steric/electronic effects (e.g., 4-methoxy vs. 4-chloro analogs show divergent selectivity for VEGFR2 vs. EGFR) .
  • Crystallography : Resolve binding modes (e.g., methoxy group orientation in FAK’s hinge region vs. EGFR’s hydrophobic pocket) .

Q. What considerations guide the design of in vivo efficacy studies for this compound?

  • Methodological Answer :

  • Tumor models : Use xenografts (e.g., MDA-MB-231 for breast cancer) with biweekly dosing (50–100 mg/kg, oral) .
  • Toxicity endpoints : Monitor weight loss, liver enzymes (ALT/AST), and hematological parameters.
  • Biomarker analysis : Quantify phosphorylated FAK (p-FAK) in tumor lysates via Western blot to confirm target modulation .

Properties

IUPAC Name

4-methoxy-7H-pyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c1-11-7-5-2-3-8-6(5)9-4-10-7/h2-4H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGJOWBMQGBHKRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC2=C1C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70290052
Record name 4-methoxy-7h-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70290052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4786-76-9
Record name 4786-76-9
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66244
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-methoxy-7h-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70290052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of sodium methoxide prepared by adding portion wise the sodium (2 g) in methanol (100 mL) under an inert atmosphere, was added 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (Reference: Gerster, John F.; Hinshaw, Barbara C.; Robins, Roland K.; Townsend, Leroy B. Study of electrophylic substitution in the pyrrolo[2,3-d]pyrimidine ring. J. Heterocycl. Chem. (1969), -(2), 207-13.) (3.5 g). The solution was stirred at 65° C. for 16 hours and then partitioned between ethyl acetate and brine. The organic phase was separated, then dried over magnesium sulfate and then evaporated under reduced pressure. The residue was subjected to flash column chromatography on silica eluting with a mixture of ethyl acetate and cyclohexane (50:50, v/v) to give the title compound (1.2 g) as an amorphous solid. MS: 150 [MH]+. LCMS (Method B) RT=2.39 minutes.
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Synthesis routes and methods II

Procedure details

To 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1, 3.5 g, 23.0 mmol) in 70 mL of methanol, potassium hydroxide (2.3 g, 41.0 mmol) is added and the reaction stirred at 60° C. overnight, then poured into water and extracted with ethyl acetate. The organic layer is separated and dried over sodium sulfate, filtered and the filtrate concentrated under vacuum to provide the desired compound (2, 3.20 g).
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Synthesis routes and methods III

Procedure details

4-methoxy-7H-pyrrolo[2,3-d]pyrimidine (3) or 2-methoxy-7H-pyrrolo[2,3-d]pyrimidine (4) is prepared by reacting 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1) or 2-chloro-7H-pyrrolo[2,3-d]pyrimidine (2), respectively, with sodium hydroxide in methanol as described by Girgis, N. et. al., J. Heterocyclic. Chem. 1989, 26:317-325.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-Methoxy-7h-pyrrolo[2,3-d]pyrimidine
4-Methoxy-7h-pyrrolo[2,3-d]pyrimidine
4-Methoxy-7h-pyrrolo[2,3-d]pyrimidine
4-Methoxy-7h-pyrrolo[2,3-d]pyrimidine
4-Methoxy-7h-pyrrolo[2,3-d]pyrimidine
4-Methoxy-7h-pyrrolo[2,3-d]pyrimidine

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